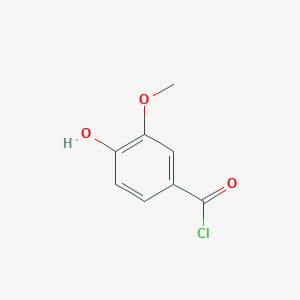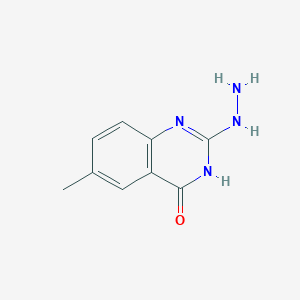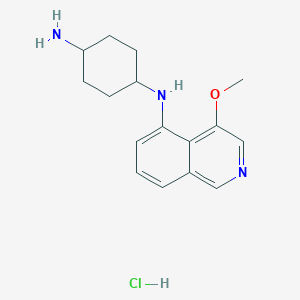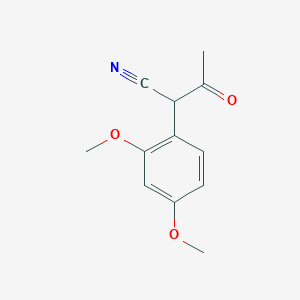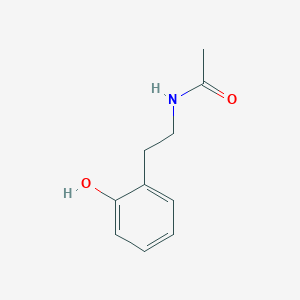
N-(2-hydroxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenethyl)acetamide is an organic compound with the molecular formula C10H13NO2 It is known for its unique chemical structure, which includes a hydroxyphenyl group attached to an ethyl chain, further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2-hydroxyphenethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyphenethylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as pyridine, and is carried out at a temperature range of 50-60°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-hydroxyphenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products:
Oxidation: Formation of 2-acetamidoacetophenone.
Reduction: Formation of 2-(2-hydroxyphenyl)ethylamine.
Substitution: Formation of 2-(2-chloroethyl)phenol.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
N-(2-hydroxyphenethyl)acetamide can be compared with other similar compounds, such as:
2-Acetamidophenol: Known for its analgesic and antipyretic properties.
N-Acetyltyramine: Exhibits potential as a quorum sensing inhibitor.
N-Acetyloctopamine: Investigated for its role in neurotransmission.
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a hydroxyphenyl group with an acetamide moiety allows for versatile applications across various fields.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-[2-(2-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-4-2-3-5-10(9)13/h2-5,13H,6-7H2,1H3,(H,11,12) |
Clave InChI |
QELDGLBOXUMMTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


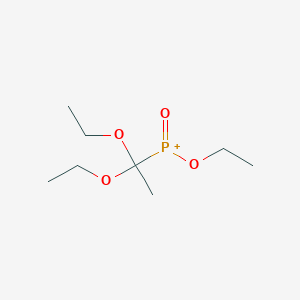
![N-[(1S)-1-Cyano-2-phenylethyl]formamide](/img/structure/B8624674.png)

![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride](/img/structure/B8624686.png)


